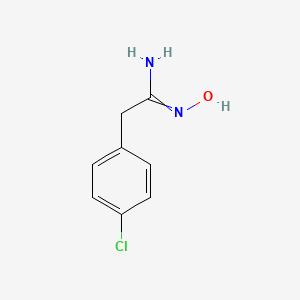
(4-Chlorophenyl)acetamidoxime
概要
説明
(4-Chlorophenyl)acetamidoxime is an organic compound that belongs to the class of amidoximes Amidoximes are oximes in which one of the substituents is an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)acetamidoxime typically involves the reaction of 4-chlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. Another method involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride, followed by the addition of acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(4-Chlorophenyl)acetamidoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzonitrile or 4-chlorobenzoic acid.
Reduction: Formation of 4-chloroaniline.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
(4-Chlorophenyl)acetamidoxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a bioisoster of carboxylic acids.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (4-Chlorophenyl)acetamidoxime involves its ability to release nitric oxide (NO) upon oxidation. This process is catalyzed by various hemoproteins such as cytochrome P450. The release of NO can lead to various biological effects, including vasodilation and inhibition of platelet aggregation .
類似化合物との比較
Similar Compounds
- Benzamidoxime
- Acetamidoxime
- 4-Chlorobenzonitrile
Uniqueness
(4-Chlorophenyl)acetamidoxime is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to benzamidoxime and acetamidoxime, it has a chlorine substituent that can influence its reactivity and biological activity. Its ability to release NO upon oxidation also sets it apart from other similar compounds .
特性
CAS番号 |
925252-84-2 |
|---|---|
分子式 |
C8H9ClN2O |
分子量 |
184.62 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H9ClN2O/c9-7-3-1-6(2-4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
InChIキー |
MLNLOCIMTRRCHX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=NO)N)Cl |
異性体SMILES |
C1=CC(=CC=C1C/C(=N\O)/N)Cl |
正規SMILES |
C1=CC(=CC=C1CC(=NO)N)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-amino-2-[2-(4-methoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7785617.png)
![2,6-diphenyl-[1,3]oxazolo[4,5-f][1,3]benzoxazole](/img/structure/B7785625.png)
![benzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate](/img/structure/B7785630.png)
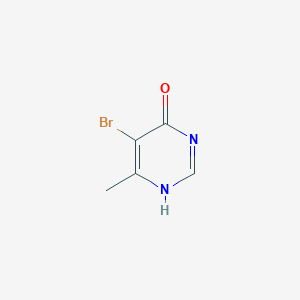
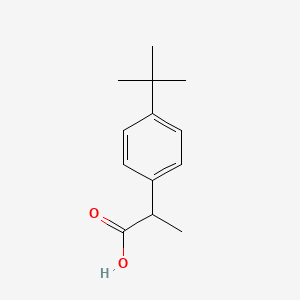
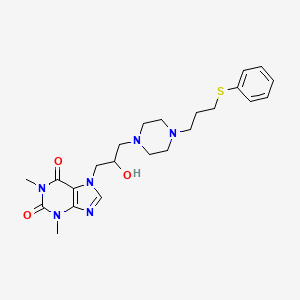
![N'-methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidothioic acid](/img/structure/B7785652.png)
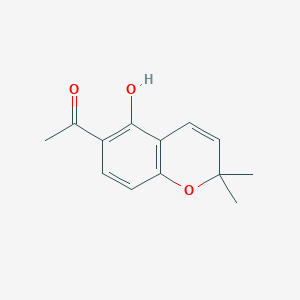
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B7785667.png)
![N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B7785669.png)

![ethyl 8-bromo-2-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate](/img/structure/B7785702.png)
